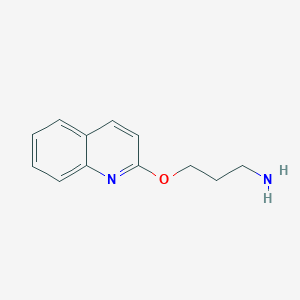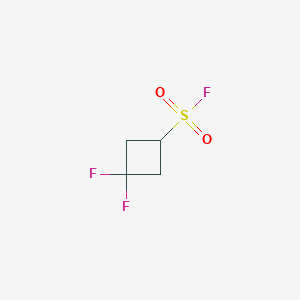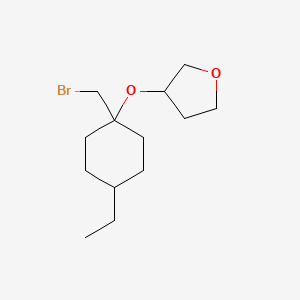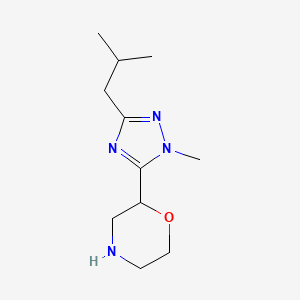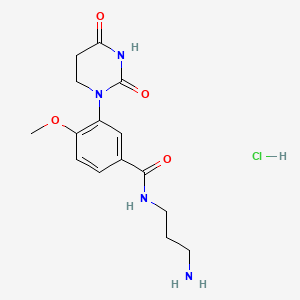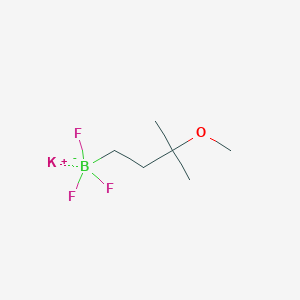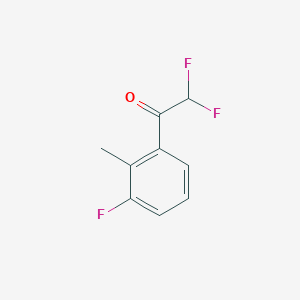
2,2-Difluoro-1-(3-fluoro-2-methyl-phenyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one is an organic compound characterized by the presence of fluorine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the difluoromethylation of a suitable precursor. This can be achieved using reagents such as difluorocarbene or difluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one: Similar in structure but with a different position of the fluorine atom on the aromatic ring.
2,2-Difluoro-1,3-dimethylimidazolidine: Contains a similar difluoromethyl group but with a different core structure.
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Another fluorinated compound with distinct properties and applications.
Uniqueness
2,2-Difluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H7F3O |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5-6(8(13)9(11)12)3-2-4-7(5)10/h2-4,9H,1H3 |
InChI Key |
LASFARRRZWDYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




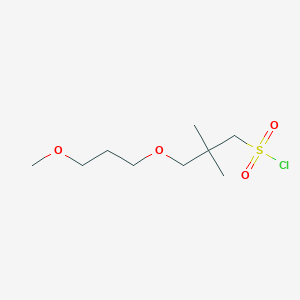

![4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
